molecular formula C12H15BrO2 B13750646 2-Bromo-1-(4-methoxyphenyl)pentan-1-one CAS No. 36412-64-3

2-Bromo-1-(4-methoxyphenyl)pentan-1-one

Cat. No.: B13750646
CAS No.: 36412-64-3
M. Wt: 271.15 g/mol
InChI Key: RTILIJSYRVLPFX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of the pentanone chain and a methoxyphenyl group attached to the fourth carbon

Preparation Methods

The synthesis of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one typically involves the bromination of 1-(4-methoxyphenyl)pentan-1-one. One common method includes the following steps:

    Starting Material: 1-(4-methoxyphenyl)pentan-1-one.

    Reagents: Sodium bromide (NaBr) and hydrochloric acid (HCl).

    Reaction Conditions: The reaction is carried out at room temperature.

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-1-(4-methoxyphenyl)pentan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group (OCH3) can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

2-Bromo-1-(4-methoxyphenyl)pentan-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-Bromo-1-(4-methoxyphenyl)pentan-1-one can be compared with other brominated ketones, such as:

The presence of the methoxy group in this compound makes it unique, providing distinct chemical properties and expanding its range of applications.

Properties

CAS No.

36412-64-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)pentan-1-one

InChI

InChI=1S/C12H15BrO2/c1-3-4-11(13)12(14)9-5-7-10(15-2)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

RTILIJSYRVLPFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

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